

structure of Methyl 2-hydroxy-5-methoxybenzoate

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Compound of Interest

Compound Name: Methyl 2-hydroxy-5-methoxybenzoate

Cat. No.: B1350969

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Abstract

This technical guide provides a comprehensive examination of **Methyl 2-hydroxy-5-methoxybenzoate** (CAS No: 2905-82-0), a key chemical intermediate. For chemists, and drug development professionals, this document delves into the compound's fundamental physicochemical properties, outlines a robust methodology, and offers a detailed analysis of the spectroscopic techniques used for its structural elucidation. By integrating theoretical principles with experimental data, this guide serves as an authoritative resource for the confident synthesis and validation of **Methyl 2-hydroxy-5-methoxybenzoate** in a laboratory setting.

Introduction and Physicochemical Profile

Methyl 2-hydroxy-5-methoxybenzoate, also known as Methyl 5-methoxysalicylate, is a difunctional aromatic compound containing hydroxyl, methoxy, and ester functional groups. Its specific substitution pattern makes it a versatile building block in organic synthesis, particularly as a precursor for more complex molecules and salicylic acid derivatives. This compound is foundational for developing novel compounds in medicinal chemistry and materials science.

The compound's identity is unequivocally established by its unique chemical identifiers and physical properties, which are summarized below.

Table 1: Physicochemical Properties of **Methyl 2-hydroxy-5-methoxybenzoate**

Property	Value	Source(s)
CAS Number	2905-82-0	[1]
Molecular Formula	C ₉ H ₁₀ O ₄	[2]
Molecular Weight	182.17 g/mol	[2]
IUPAC Name	methyl 2-hydroxy-5-methoxybenzoate	[1]
Synonyms	Methyl 5-methoxysalicylate, 5-Methoxysalicylic Acid Methyl Ester	
Appearance	Clear Liquid or Solid	
Boiling Point	280.3 °C	[2]
Density	1.216 g/cm ³	[2]
SMILES	COC1=CC(=C(C(=C1)O)C(=O)OC	[1]
InChIKey	DFNBGZODMHWKKK-UHFFFAOYSA-N	[1]

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C3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- C6 [label=""];
C6 -- C1 [label=""];
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// Substituent bonds
C2 -- O_oh [label=""];
O_oh -- H_oh [label=""];
C5 -- O_ome [label=""];
O_ome -- C_ome [label=""];
C1 -- C_coo [label=""];
C_coo -- O_coo1 [label=""];
```

```
C_coo -- O_coo2 [label=""];
O_coo2 -- C_ester [label=""];
}
```

Caption: Chemical structure of **Methyl 2-hydroxy-5-methoxybenzoate**.

Synthesis and Mechanistic Insights

The synthesis of **Methyl 2-hydroxy-5-methoxybenzoate** is efficiently achieved via a two-step process: the carboxylation of a substituted phenol followed by esterification, chosen for its high yields and reliance on well-understood, scalable reaction mechanisms.

Step 1: Carboxylation of 4-Methoxyphenol (Kolbe-Schmitt Reaction)

The foundational step involves the ortho-carboxylation of 4-methoxyphenol. The Kolbe-Schmitt reaction is the method of choice.

- **Expertise & Causality:** We select 4-methoxyphenol as the starting material because its substituent pattern directly maps to the desired product. The reaction mechanism, and the methoxy group is already in the correct para-position. The Kolbe-Schmitt reaction proceeds by forming a phenoxide intermediate, increasing the electron density of the aromatic ring, making it highly susceptible to electrophilic attack by the weak electrophile, carbon dioxide. The reaction's regioselectivity is driven by the formation of a stable six-membered cyclic transition state involving the sodium or potassium cation, the phenoxide oxygen, and the carbon dioxide.

Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzoic Acid

- **Setup:** In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a gas inlet, and a mechanical stirrer, add sodium hydride (suspended in mineral oil) in 25 mL of dry diglyme.
- **Phenoxide Formation:** While stirring, slowly add a solution of 4-methoxyphenol (33.1 g, 0.24 mol) in 100 mL of dry diglyme at room temperature. The gas will evolve. Stir until the gas evolution ceases.
- **Carboxylation:** Heat the resulting solution to reflux (approx. 162°C). Bubble dry carbon dioxide gas through the stirred solution for 9 hours.^[3]
- **Workup and Isolation:** Cool the reaction mixture to room temperature and dilute it with 200 mL of water. Carefully neutralize the mixture with dilute HCl (pH ~2-3), which will precipitate the product.
- **Purification:** Filter the crude solid product, wash with cold water, and dry. For higher purity, the product can be recrystallized from an appropriate solvent. This procedure yields 2-hydroxy-5-methoxybenzoic acid.^[3]

Step 2: Fischer Esterification

The synthesized carboxylic acid is converted to its corresponding methyl ester.

- **Expertise & Causality:** Fischer esterification is a classic, cost-effective, and reliable method for this transformation. The reaction is an acid-catalyzed equilibrium where a strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol, acting as both the solvent and the reagent, attacks this carbon. The reaction is driven to completion by using a large excess of methanol, which acts as both the solvent and the reagent, shifting the equilibrium according to Le Châtelier's principle.

Experimental Protocol: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

- **Setup:** In a round-bottom flask, dissolve the dried 2-hydroxy-5-methoxybenzoic acid (from Step 1) in an excess of methanol (e.g., 150 mL).
- **Catalysis:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Reduce the volume of methanol using a rotary evaporator.
- **Extraction:** Add water to the residue and extract the product into an organic solvent like ethyl acetate or diethyl ether (3 x 50 mL).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. purified by vacuum distillation or column chromatography on silica gel to yield pure **Methyl 2-hydroxy-5-methoxybenzoate**.

Caption: Two-step synthesis workflow for **Methyl 2-hydroxy-5-methoxybenzoate**.

Structural Elucidation via Spectroscopic Analysis

Confirming the structure of the synthesized product is a critical, self-validating step. A combination of NMR, IR, and Mass Spectrometry provides unambiguous structural architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR: The proton NMR spectrum is expected to show five distinct signals corresponding to the different chemical environments of the protons.
- ^{13}C NMR: The carbon NMR spectrum should display nine unique signals, one for each carbon atom in the molecule, confirming the overall structure.

Table 2: Representative NMR Data for **Methyl 2-hydroxy-5-methoxybenzoate**

Technique	Assignment	Expected Chemical Shift (δ , ppm)	Key Characteristics
^1H NMR	-OH (phenolic)	~10.5 - 11.0	Broad singlet, characteristic of phenols
	Ar-H	~6.9 - 7.3	
	-O-CH ₃ (ester)	~3.9	
	-O-CH ₃ (ether)	~3.8	
^{13}C NMR	C=O (ester)	~170	Carbonyl carbon
	Ar-C-O	~145 - 155	
	Ar-C-H / Ar-C-C	~112 - 125	
	-O-CH ₃ (ester)	~52	
	-O-CH ₃ (ether)	~56	

(Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency used.)

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum provides a unique "fingerprint" for the compound.

Table 3: Key IR Absorption Bands for **Methyl 2-hydroxy-5-methoxybenzoate**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
3100 - 3400	O-H Stretch	Phenolic -OH	A broad, strong absorption band in the presence of the hydroxyl group, characteristic of phenols and alcohols. In intramolecular hydrogen bonding, it can shift to lower wavenumbers.
2850 - 3000	C-H Stretch	Aromatic & Aliphatic	Confirms the presence of C-H bonds in the benzene ring and aliphatic groups.
~1680	C=O Stretch	Ester Carbonyl	A strong, sharp peak characteristic of the carbonyl group in esters.
~1600, ~1480	C=C Stretch	Aromatic Ring	Peaks confirming the presence of the aromatic ring.
1200 - 1300	C-O Stretch	Ester & Aryl Ether	Strong absorption bands characteristic of C-O single bonds in esters and aryl ethers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation pattern, further confirming its structure.

- Molecular Ion (M⁺):** The electron ionization (EI) mass spectrum will show a parent molecular ion peak at an m/z corresponding to the molecular weight of the compound.
- Trustworthiness & Validation:** The observed molecular ion peak at m/z 182 directly validates the elemental composition of C₉H₁₀O₄.^[1] The fragmentation pattern provides a secondary confirmation, as the observed fragments must logically derive from the proposed structure.

Table 4: Major Fragments in the EI-Mass Spectrum

m/z	Proposed Fragment Identity	Fragment Lost
182	[C ₉ H ₁₀ O ₄] ⁺	Molecular Ion (M ⁺)
151	[M - OCH ₃] ⁺	Methoxy group from the ester
150	[M - CH ₃ OH] ⁺	Methanol (via rearrangement)
122	[M - COOCH ₃] ⁺	Carbomethoxy group
107	[C ₇ H ₇ O] ⁺	Further fragmentation

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F122 [label="[M - COOCH3]+\nm/z = 122"];
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```
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M -> F150 [label="- CH3OH"];
M -> F122 [label="- COOCH3"];
}
```

Caption: Plausible EI-MS fragmentation pathway for **Methyl 2-hydroxy-5-methoxybenzoate**.

Applications and Research Utility

Methyl 2-hydroxy-5-methoxybenzoate is primarily utilized as a versatile intermediate in organic synthesis. Its functional groups can be selectively modified to create a wide range of derivatives. It serves as a valuable starting material in the synthesis of:

- **Pharmaceuticals:** As a substituted salicylic acid derivative, it is a building block for creating more complex biologically active molecules.
- **Fine Chemicals:** Used in the production of fragrances, dyes, and polymers.
- **Research Chemicals:** Employed in academic and industrial labs for developing novel synthetic methodologies and exploring new chemical space.[1][7]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

- **Hazard Identification:** **Methyl 2-hydroxy-5-methoxybenzoate** is classified as causing skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302). [1][7]
- **Recommended Precautions:**
 - **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.
 - **Personal Protective Equipment (PPE):** Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]
 - **Handling:** Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

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